N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a trifluoromethyl (-CF₃) substituent on the benzamide ring and a methoxy-substituted imidazo[1,2-b]pyridazine moiety attached to the phenyl group. Its molecular formula is C₂₃H₁₈F₃N₃O₃, with a molecular weight of 453.40 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for therapeutic applications, particularly in kinase inhibition or oncology research . The imidazo[1,2-b]pyridazine scaffold is notable for its bioisosteric properties, mimicking purine nucleotides in enzyme binding pockets .
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O3/c1-31-18-8-7-13(17-12-29-19(26-17)9-10-20(28-29)32-2)11-16(18)27-21(30)14-5-3-4-6-15(14)22(23,24)25/h3-12H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWUBLHAQKLYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the imidazo[1,2-b]pyridazinyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy groups: Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.
Attachment of the trifluoromethylbenzamide moiety: This step often involves coupling reactions, such as the use of trifluoromethylbenzoic acid with an amine derivative of the imidazo[1,2-b]pyridazinyl compound, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazinyl ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroimidazo[1,2-b]pyridazinyl compounds.
Substitution: Various substituted trifluoromethylbenzamides.
Scientific Research Applications
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the imidazo[1,2-b]pyridazinyl moiety can bind to specific active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the benzamide ring, phenyl group, or imidazo[1,2-b]pyridazine moiety:
Physicochemical Properties
- Polar Surface Area (PSA) : Compounds with multiple methoxy groups (e.g., 2,3-dimethoxybenzamide) exhibit higher PSA, which may limit blood-brain barrier penetration but enhance solubility .
- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, whereas fluoro or chloro substituents may lead to faster clearance .
Research Findings and Key Data
- Synthetic Accessibility : The target compound requires multi-step synthesis involving palladium-catalyzed coupling for imidazopyridazine formation, whereas ethoxy or methoxy derivatives are synthesized via simpler alkylation routes .
- Crystallographic Data : Mercury CSD analysis reveals that the trifluoromethyl group induces conformational rigidity in the benzamide ring, stabilizing target binding pockets .
- Commercial Availability : The ethoxy analogue is available at lower costs ($402–$1,158 per 1–100 mg) compared to trifluoromethyl derivatives, which are less commonly stocked .
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-b]pyridazine moiety : This core structure is linked to various biological activities.
- Methoxy and trifluoromethyl substitutions : These functional groups enhance the compound's reactivity and biological interactions.
Molecular Formula : C22H20N4O3
Molecular Weight : 388.427 g/mol
The primary biological activities of this compound are linked to its interaction with key cellular pathways:
-
Inhibition of the mTOR Pathway : The compound has been shown to inhibit the mammalian target of rapamycin (mTOR), which plays a crucial role in regulating cell growth and proliferation. This inhibition leads to:
- G1-phase cell cycle arrest
- Suppression of phosphorylation of proteins such as AKT and S6, which are critical for cancer cell survival and growth .
- Antimycobacterial Activity : Research indicates that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds with specific substitutions have been identified with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mtb .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
Case Studies
- Cancer Treatment : In a study focusing on various imidazo[1,2-b]pyridazine derivatives, compounds similar to this compound were shown to effectively inhibit cancer cell proliferation in vitro, suggesting a promising lead for further development in anticancer therapies .
- Tuberculosis Therapy : Another investigation highlighted the efficacy of related compounds against drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new anti-tubercular agents with minimal cytotoxicity towards human cells .
Q & A
Basic Research Questions
What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : For example, refluxing intermediates with phenyl isothiocyanate in alcoholic solvents to form hydrazinecarbothioamides .
- Heterocyclic ring formation : Using K₂CO₃ in DMF to facilitate nucleophilic substitution reactions for imidazo[1,2-b]pyridazine core assembly .
- Purification : Silica gel column chromatography is critical for isolating the final product, as described for analogous imidazo[1,2-b]pyridazine derivatives .
Key Data : Purity levels of 96.6–99.2% are achievable via HPLC, with yields influenced by reaction time and solvent choice .
What analytical techniques are essential for characterizing this compound?
- HPLC : Determines purity (e.g., 95–99% via C18 columns) .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves structural features like methoxy and trifluoromethyl groups .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 375.2 [MH⁺] for related analogs) .
Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in aromatic regions .
What solvents are suitable for solubility testing?
- Polar aprotic solvents : DMF or DMSO are preferred for initial solubility screening due to the compound’s hydrophobic aromatic/heterocyclic motifs .
- Experimental optimization : Sonication or heating (40–60°C) may enhance dissolution in solvents like acetonitrile .
Advanced Research Questions
How can coupling reaction yields be optimized for imidazo[1,2-b]pyridazine intermediates?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, which improve aryl-aryl bond formation .
- Solvent effects : Replace DMF with DMAc or THF to reduce side reactions .
- Temperature control : Maintain reflux at 80–100°C for 3–6 hours to balance reaction rate and byproduct formation .
Data Contradiction Example : Lower yields (<50%) in DMF vs. >70% in DMAc highlight solvent polarity’s role .
How can researchers resolve discrepancies in bioactivity data across studies?
- Target validation : Use enzyme inhibition assays (e.g., acps-pptase for bacterial proliferation studies) and validate with knockout bacterial strains .
- Orthogonal assays : Combine cell-based viability assays with SPR (surface plasmon resonance) to confirm binding affinity .
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify off-target effects .
What computational strategies predict binding modes with kinase targets?
- Molecular docking : Use Mercury CSD 2.0 for crystal structure visualization and interaction motif analysis (e.g., π-π stacking with trifluoromethyl groups) .
- MD simulations : Apply AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs with improved binding .
How to address low reproducibility in synthetic protocols?
- Parameter documentation : Strictly control moisture levels (<50 ppm) in reactions involving trifluoromethyl groups .
- Intermediate characterization : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) before proceeding to subsequent steps .
- Batch consistency : Validate starting material purity (>98%) via independent vendors .
What strategies mitigate metabolic instability in vivo?
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
- Metabolic profiling : Use liver microsome assays (human/rodent) to identify CYP450-mediated degradation hotspots .
- Structural analogs : Replace methoxy groups with fluorine to reduce oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
